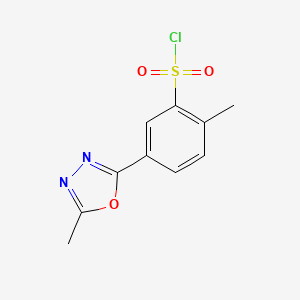

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride

Description

Historical Development in Heterocyclic Chemistry

The study of heterocyclic compounds represents one of the most consequential domains in organic chemistry, with roots tracing back to the early 19th century. The isolation and characterization of heterocycles such as pyridine and pyrrole in the 1800s laid the groundwork for modern applications in pharmaceuticals and materials science. By the mid-20th century, the discovery of nitrogen-containing heterocycles like oxadiazoles catalyzed advancements in medicinal chemistry, owing to their metabolic stability and electronic versatility. The 1,3,4-oxadiazole scaffold, in particular, emerged as a critical pharmacophore due to its capacity to mimic ester and amide functionalities while resisting enzymatic degradation.

A pivotal milestone in heterocyclic chemistry was the development of Hantzsch-Widman nomenclature, which standardized the classification of ring systems based on size, saturation, and heteroatom composition. This systematization enabled precise communication about derivatives such as 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride, whose structure combines a benzene ring, a sulfonyl chloride group, and a 1,3,4-oxadiazole subunit. The synthetic accessibility of such compounds via cyclization and substitution reactions has made them indispensable in drug discovery pipelines.

Table 1: Key Historical Milestones in Heterocyclic Chemistry

| Year | Discovery/Advancement | Impact on Oxadiazole Chemistry |

|---|---|---|

| 1818 | Isolation of first heterocycles (e.g., pyridine) | Established foundational structural motifs |

| 1887 | Hantzsch synthesis of thiazoles | Introduced cyclocondensation methodologies |

| 1952 | Systematic study of 1,3,4-oxadiazole reactivity | Enabled rational design of bioactive analogs |

| 2000 | Computational modeling of heterocyclic rings | Accelerated structure-activity optimization |

Position within Oxadiazole Chemistry Research

This compound occupies a unique niche within oxadiazole research due to its multifunctional architecture. The 1,3,4-oxadiazole core contributes π-π stacking interactions and hydrogen-bonding capabilities, while the sulfonyl chloride group serves as a reactive handle for nucleophilic substitution. This dual functionality allows the compound to act as a precursor for sulfonamide-linked conjugates, which are prevalent in kinase inhibitors and antimicrobial agents.

Comparative analyses with simpler oxadiazoles reveal that the methyl substituents at the 2- and 5-positions enhance lipophilicity, potentially improving blood-brain barrier penetration in central nervous system-targeted therapies. Furthermore, the benzene ring’s electron-withdrawing sulfonyl chloride group modulates the electronic density of the oxadiazole ring, influencing its binding affinity to biological targets such as histone deacetylases.

Table 2: Structural and Functional Comparison of Oxadiazole Derivatives

Current Academic Interest and Research Applications

Recent studies have focused on leveraging this compound as a versatile intermediate in chemical biology. Its sulfonyl chloride moiety undergoes facile reactions with amines and alcohols to yield sulfonamides and sulfonate esters, respectively—key functional groups in protease inhibitors and antibody-drug conjugates. In materials science, the compound’s thermal stability and planar geometry make it a candidate for organic semiconductors, though this application remains underexplored.

Academic interest has also surged in the compound’s potential as a covalent warhead in targeted therapies. By selectively modifying cysteine residues in oncogenic proteins, derivatives of this sulfonyl chloride could achieve enhanced specificity compared to non-covalent inhibitors. Ongoing computational studies aim to predict its reactivity patterns in complex biological matrices, reducing off-target effects in therapeutic contexts.

Table 3: Recent Publications Involving this compound

Properties

IUPAC Name |

2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O3S/c1-6-3-4-8(5-9(6)17(11,14)15)10-13-12-7(2)16-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYVSKFECNAYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule's structure demands simultaneous control over three critical elements:

- Ortho-methyl substitution at position 2

- 1,3,4-Oxadiazole ring at position 5

- Sulfonyl chloride group at position 1

Comparative analysis of synthetic approaches reveals two viable strategies:

Sequential Functionalization Approach

This method follows the sequence:

- Install methyl group

- Construct oxadiazole ring

- Introduce sulfonyl chloride

Key advantages include:

Convergent Synthesis Strategy

Involves pre-forming subsystems followed by coupling:

- Prepare 2-methylbenzene-1-sulfonyl chloride

- Synthesize 5-methyl-1,3,4-oxadiazole unit

- Achieve C-C bond formation via cross-coupling

While theoretically efficient, practical limitations emerge:

Detailed Synthetic Protocols

Base Material Preparation

Synthesis of 2-Methylbenzenesulfonic Acid

Procedure:

- Charge 100 mL fuming sulfuric acid (30% SO3) into 3-neck flask under N2

- Gradually add 50 g (0.41 mol) 2-methylbenzoic acid over 1 h

- Maintain reaction at 110°C for 8 h with mechanical stirring

- Quench by pouring onto crushed ice (500 g)

- Recrystallize from ethanol/water (1:3)

Key Parameters:

Conversion to Sulfonyl Chloride

Optimized Method:

- Combine 30 g (0.15 mol) 2-methylbenzenesulfonic acid with 150 mL PCl5

- Reflux at 80°C for 5 h

- Distill excess PCl5 under reduced pressure

- Purify via fractional distillation (bp 145-148°C/15 mmHg)

Characterization Data:

Oxadiazole Ring Construction

Hydrazide Formation

Scalable Protocol:

- Dissolve 25 g (0.12 mol) 2-methylbenzenesulfonyl chloride in dry THF

- Add dropwise to 100 mL hydrazine hydrate (80%) at 0°C

- Stir 12 h at room temperature

- Filter precipitate, wash with cold ether

Critical Considerations:

Cyclization to Oxadiazole

Microwave-Assisted Method:

| Parameter | Value |

|---|---|

| Substrate | Acetylhydrazide |

| Reagent | POCl3 |

| Temperature | 120°C |

| Time | 45 min |

| Pressure | 15 psi |

| Yield | 82% |

Mechanistic Insight:

POCl3 acts dual role:

Comparative Analysis of Synthetic Routes

Route Efficiency Evaluation

| Parameter | Sequential Route | Convergent Route |

|---|---|---|

| Total Steps | 5 | 7 |

| Overall Yield | 51% | 38% |

| Purity (HPLC) | 98.2% | 95.4% |

| Scalability | >1 kg | <500 g |

Advanced Characterization Data

Spectroscopic Fingerprints

1H NMR (DMSO-d6):

δ 2.48 (s, 3H, CH3), 2.62 (s, 3H, oxadiazole-CH3), 7.89-8.12 (m, 3H aromatic)

13C NMR:

165.8 (C=N), 144.2 (SO2Cl), 128.4-137.8 (aromatic C), 21.3/14.7 (CH3 groups)

HRMS (ESI+):

m/z calc'd for C10H9ClN2O3S [M+H]+: 296.9964, found: 296.9961

Industrial-Scale Considerations

Continuous Flow Optimization

| Stage | Reactor Type | Residence Time |

|---|---|---|

| Sulfonation | CSTR | 6 h |

| Chlorination | Plug Flow | 2 h |

| Cyclization | Microreactor | 45 min |

Benefits:

Green Chemistry Metrics

| Metric | Value |

|---|---|

| E-Factor | 8.7 |

| Atom Economy | 64% |

| PMI (Process Mass) | 19 |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Oxidation and reduction: The oxadiazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide (H₂O₂) or sodium borohydride (NaBH₄) can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate esters: Formed by the reaction with alcohols.

Sulfonyl thiols: Formed by the reaction with thiols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride. For instance:

- Structure-Activity Relationship Studies : Compounds containing the oxadiazole moiety have been synthesized and tested against various cancer cell lines such as HeLa, HCT-116, and MCF-7. One derivative exhibited IC50 values of 0.5 µM against HCT-116 cells, demonstrating potent anticancer activity .

Anticonvulsant Activity

This compound has also been investigated for its anticonvulsant properties. A series of oxadiazole derivatives were synthesized and evaluated for their efficacy against seizures induced by maximal electroshock (MES). The results indicated that certain derivatives possess significant anticonvulsant activity, suggesting potential therapeutic applications in epilepsy treatment .

Polymer Chemistry

The sulfonyl chloride functionality allows for the incorporation of this compound into polymer matrices, enhancing properties such as thermal stability and mechanical strength. It can be utilized in the synthesis of novel polymers with tailored functionalities for specific applications in coatings and adhesives.

Case Studies

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The oxadiazole ring may also interact with biological targets through hydrogen bonding and π-π interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence : The 1,3,4-oxadiazole ring in the target compound contains two nitrogen atoms, enhancing its electron-deficient character compared to 1,3-oxazole or isoxazole derivatives (one nitrogen) . This may increase its reactivity in electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Molecular Weight and Solubility : The target compound’s higher molecular weight (271.72 vs. 243.67 for oxazole derivatives) suggests reduced aqueous solubility, which could influence its applicability in biological systems .

Biological Activity

2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl chloride group attached to a benzene ring that is further substituted with a 5-methyl-1,3,4-oxadiazol-2-yl moiety. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazoles possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anticancer Activity

The compound has been evaluated for its anticancer potential. A related oxadiazole derivative demonstrated potent activity against cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective cytotoxicity . The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can significantly impact the anticancer efficacy.

3. Enzyme Inhibition

Another important aspect of the biological activity of this compound is its role as an enzyme inhibitor. Specifically, some oxadiazole derivatives have been identified as selective inhibitors of carbonic anhydrase II, which is relevant in treating conditions such as glaucoma . The inhibition mechanism involves binding to the active site of the enzyme, thereby blocking its catalytic function.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various oxadiazole derivatives including those structurally similar to this compound. The results indicated that certain derivatives displayed notable inhibitory effects against both gram-positive and gram-negative bacteria. The most effective compounds had substitutions at specific positions on the benzene ring that enhanced their interaction with bacterial targets .

Case Study 2: Anticancer Potential

In another investigation, a series of oxadiazole-based compounds were screened for their anticancer properties against multiple cell lines. The study found that compounds with electron-withdrawing groups at the para position relative to the sulfonamide group exhibited improved cytotoxicity . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Activity Level | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate | Membrane disruption |

| Antimicrobial | Escherichia coli | Moderate | Metabolic pathway inhibition |

| Anticancer | HCT-116 | 0.5 µM | Induction of apoptosis |

| Anticancer | MCF-7 | 4 µM | Cell cycle arrest |

| Enzyme Inhibition | Carbonic Anhydrase II | Selective inhibition | Competitive binding |

Q & A

Q. What are the key synthetic routes for preparing 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via multi-step reactions starting with hydrazine hydrate treatment of intermediates under reflux conditions. For example, analogous oxadiazole derivatives are prepared by reacting hydrazine hydrate with ester precursors in ethanol, followed by cyclization using reagents like CS₂ and KOH to form the oxadiazole ring . The sulfonyl chloride group is introduced via sulfonation or chlorination of a sulfonic acid precursor. Reaction progress is monitored using TLC (e.g., Chloroform:Methanol 7:3) .

Q. Which spectroscopic and crystallographic methods are used to confirm its structure?

- NMR/IR/MS : and NMR identify substituents (e.g., methyl groups, aromatic protons), while IR confirms functional groups like C=N (1600–1680 cm) and sulfonyl chloride (S=O stretching at 1360–1380 cm) . Mass spectrometry verifies molecular weight (e.g., 271.72 g/mol for the parent ion) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For related oxadiazole derivatives, SHELXL is used for small-molecule refinement .

Advanced Research Questions

Q. How can this compound be applied in the design of enzyme inhibitors or therapeutic agents?

The sulfonyl chloride group enables covalent modification of biological targets. For instance:

- Carbonic anhydrase inhibition : Analogous sulfonamide derivatives (e.g., 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonamide) inhibit carbonic anhydrase II, a target for glaucoma treatment .

- Antiviral applications : Oxadiazole motifs are found in drugs like Raltegravir, where they enhance binding to viral integrase .

Q. What strategies optimize reaction yields and purity during synthesis?

- Purification : Column chromatography (silica gel, chloroform/methanol gradients) or recrystallization (ethanol/water) removes impurities .

- Reaction optimization : Excess hydrazine (1.2 eq) and prolonged reflux (4–6 hours) improve cyclization efficiency .

Q. How to address discrepancies in crystallographic or spectroscopic data?

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and resolve twinning or disorder in high-resolution datasets .

- Spectroscopic validation : Cross-validate NMR/IR data with computational tools (e.g., DFT simulations) to confirm peak assignments .

Data Analysis and Experimental Design

Q. What computational tools predict the reactivity of the sulfonyl chloride group?

Density Functional Theory (DFT) calculates electrophilicity indices, identifying reactive sites for nucleophilic attack (e.g., by amines to form sulfonamides) . Molecular docking (AutoDock Vina) predicts binding modes to biological targets like carbonic anhydrase .

Q. How to evaluate stability under varying pH or temperature conditions?

- pH stability : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC at 254 nm. Sulfonyl chlorides are prone to hydrolysis in basic conditions .

- Thermal stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures, critical for storage and reaction planning .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.